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molecular formula C9H5BrClN B1288641 5-Bromo-1-chloroisoquinoline CAS No. 34551-41-2

5-Bromo-1-chloroisoquinoline

Cat. No. B1288641
M. Wt: 242.5 g/mol
InChI Key: XUWFLTLTPVIRCV-UHFFFAOYSA-N
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Patent
US07759344B2

Procedure details

Acetamide (4.9 g, 82 mmol), 5-bromo-1-chloroisoquinoline (1.00 g, 4.1 mmol) and K2CO3 (2.8 g, 21 mmol) were combined in a sealed tube and the mixture heated at 200 C for 1.5 h. The mixture was allowed to cool to rt and the solid residue suspended in 400 mL water. The brown solid was collected as the title compound (750 mg). MS (ESI pos. ion) m/z: 223 (MH+). Calc'd exact mass for C9H7BrN2: 223.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=O)[CH3:2].[Br:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1C=C[N:10]=[C:11]2Cl.C([O-])([O-])=O.[K+].[K+]>O>[Br:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:2]=[CH:1][N:4]=[C:11]2[NH2:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C2C=CN=C(C2=CC=C1)Cl
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 200 C for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The brown solid was collected as the title compound (750 mg)

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=CN=C(C2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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